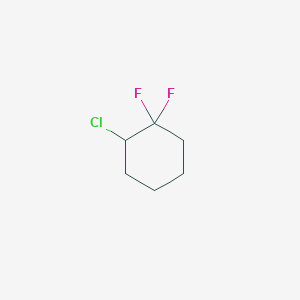

2-Chloro-1,1-difluorocyclohexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-1,1-difluorocyclohexane is a chemical compound with the molecular formula C6H9ClF2 . It contains 9 Hydrogen atoms, 6 Carbon atoms, 2 Fluorine atoms, and 1 Chlorine atom . The molecule contains a total of 18 bonds, including 9 non-Hydrogen bonds and 1 six-membered ring .

Synthesis Analysis

The synthesis of disubstituted cyclohexanes like this compound involves conformational analysis to determine the most stable conformation of the compound . A general principle in the synthesis of such compounds is that a conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .科学的研究の応用

Selective Solvent Interactions in Fluorous Reaction Systems

2-Chloro-1,1-difluorocyclohexane has been studied for its selective solvent interactions in fluorous reaction systems. Research indicates that mixtures of chloroform and perfluoro(methylcyclohexane) can act as solvents for "fluorous" biphase reactions. These mixtures exist as two separate phases at low temperatures but become a single phase at higher temperatures. Studies using intermolecular nuclear Overhauser effects to investigate solvent interactions with solutes such as 3-heptafluorobutyrylcamphor reveal selective interactions of solvent components in both phases of this biphasic system, suggesting its potential in enhancing solute solvation and possibly affecting reaction dynamics and selectivities (Gerig, 2005).

Synthesis and Reactivity of Dihalocyclohexanes

In the realm of synthetic organic chemistry, the reactivity of dihalocyclohexanes, including derivatives of this compound, has been explored. These compounds have been prepared via the interaction of 1-chlorocyclohexene with hydrogen chloride or hydrogen fluoride. Their susceptibilities to acid and alkaline hydrolysis have been compared, providing insights into their potential use in synthesizing more complex organic molecules and understanding their reactivity under different conditions (Cuthbertson & Musgrave, 2007).

Fluorocyclohexanes and Elimination Reactions

Research on fluorocyclohexanes, including this compound, has delved into novel elimination reactions, characterizing the stereoisomeric chloro- and difluorocyclohexanes. The dehydrohalogenations of these compounds with aqueous alkali showcase unusual elimination processes, offering a window into the study of reaction mechanisms and the development of new synthetic methodologies (Campbell et al., 1967).

Electrophilic Fluorination and Organic Synthesis

This compound's applications extend to its role in electrophilic fluorination reactions. Such reactions are pivotal in introducing fluorine atoms into organic molecules, significantly impacting their physical, chemical, and biological properties. SelectfluorTM F-TEDA-BF4, a popular electrophilic fluorinating agent, exemplifies this application, highlighting the importance of this compound derivatives in synthesizing fluorinated organic compounds and exploring their potential in various fields, from pharmaceuticals to materials science (Stavber, 2011).

特性

IUPAC Name |

2-chloro-1,1-difluorocyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2/c7-5-3-1-2-4-6(5,8)9/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLOIUSLEWOOKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2722767.png)

![8-(4-ethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2722770.png)

![Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2722772.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2722784.png)

![[6-(Methylthio)-4-pyrimidinyl]acetonitrile](/img/structure/B2722785.png)